Dihydro Lafutidine

描述

Dihydro Lafutidine is a compound related to Lafutidine, which is a histamine H2 receptor antagonist . It has been investigated for use in conditions such as Peptic Ulcer, Community-acquired Pneumonia, and Gastroesophageal Reflux Disease (GERD) .

Synthesis Analysis

The synthesis of Lafutidine involves the use of a “suicide substrate” to control the formation of Dihydro Lafutidine . By calculating the energy barrier of the reduction reaction with a quantum chemical method and evaluating the appropriate physicochemical properties of the terminal olefins, 1-hexene was chosen as the “suicide substrate”. This method effectively reduced the impurity of Dihydro Lafutidine from 1.5% to less than 0.05% .Molecular Structure Analysis

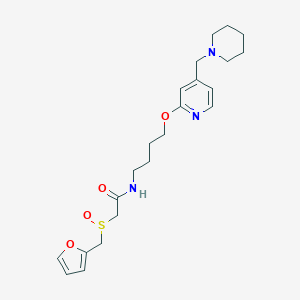

The molecular formula of Dihydro Lafutidine is C22H31N3O4S . The structure includes a furan-2-ylmethylsulfinyl group, a piperidin-1-ylmethyl group, and a pyridin-2-yl group .Chemical Reactions Analysis

The main impurity in the synthesis of Lafutidine is Dihydro Lafutidine . The use of 1-hexene as a suicide substrate effectively inhibits the formation of Dihydro Lafutidine, demonstrating the effectiveness of suicide substrates for reducing the formation of relevant byproducts in drug production .Physical And Chemical Properties Analysis

Dihydro Lafutidine has a molecular weight of 433.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 12 .科学研究应用

Gastroprotective Effects

Dihydro Lafutidine demonstrates significant gastroprotective effects. It's particularly noted for enhancing gastric mucosal blood flow and aiding in gastric mucus biosynthesis. These properties make it effective in treating various gastric conditions (Ichikawa et al., 2007).

Interaction with Human Serum Albumin

Research on Dihydro Lafutidine's interaction with human serum albumin (HSA) revealed insights into the binding mechanism of antiulcer drugs. Studies using NMR spectroscopy and other techniques showed that Dihydro Lafutidine preferentially binds to HSA, particularly at site II in the hydrophobic subdomains IIIA of HSA (Yang et al., 2016).

Helicobacter pylori Eradication

Lafutidine has been compared with other regimens for the eradication of Helicobacter pylori. Its efficacy in combination with clarithromycin and amoxicillin has been studied, showing promise as an effective treatment for H. pylori infections (Kim et al., 2008).

Stability and Degradation Studies

Stability-indicating stress degradation studies using UV spectrophotometry have been conducted on Lafutidine. These studies are important for understanding its stability under various conditions, which is crucial for its manufacturing and storage (Jadhav et al., 2013).

Drug-Polymer Miscibility

Research into the development of solid dispersion formulations of Lafutidine using hot melt extrusion techniques sheds light on drug-polymer miscibility. This is important for enhancing the therapeutic potential and oral delivery of the drug (Fule & Amin, 2014).

Pharmacodynamics in Peripheral Neuropathy

Studies have explored the efficacy of Lafutidine in treating taxane-induced peripheral neuropathy in patients with gynecological malignancies. This research highlights the potential of Lafutidine in managing specific types of neuropathy (Nagano et al., 2012).

Capsaicin-Sensitive Afferent Neurons Interaction

Lafutidine's interaction with capsaicin-sensitive afferent neurons plays a significant role in its gastroprotective action. This includes the facilitation of vasodilation in resistance arteries, highlighting its unique mechanism of action (Sugiyama et al., 2008).

未来方向

While specific future directions for Dihydro Lafutidine are not mentioned, the use of suicide substrates in drug synthesis, as demonstrated in the synthesis of Lafutidine, shows promise for reducing impurities and improving drug production . This could be a potential area of future research and development.

属性

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNROJCVYGRYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445252 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Lafutidine | |

CAS RN |

118288-14-5 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

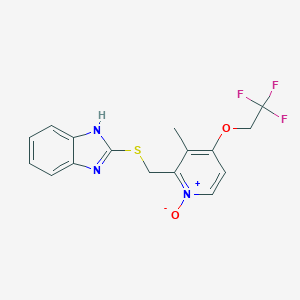

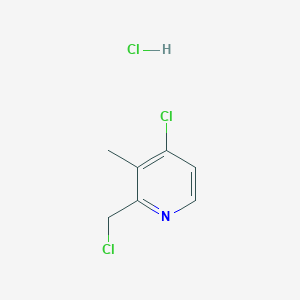

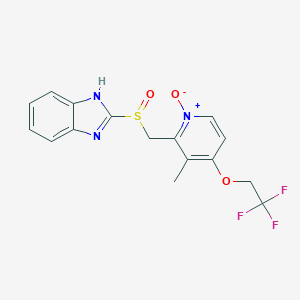

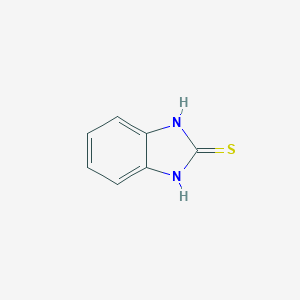

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

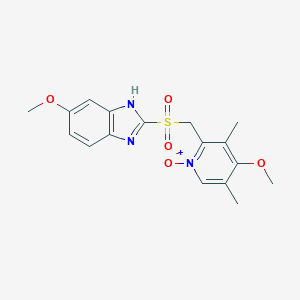

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

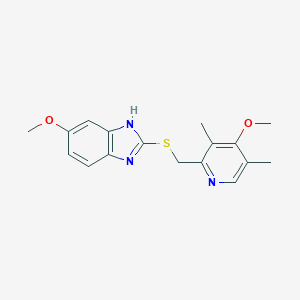

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)